molecular formula C15H16N2O2 B14216526 4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide CAS No. 798561-91-8

4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide

Cat. No.: B14216526
CAS No.: 798561-91-8
M. Wt: 256.30 g/mol
InChI Key: TYRVZTLKGXANGC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine .

Scientific Research Applications

4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide is unique due to the presence of both the dimethylamino and hydroxy groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

798561-91-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-(dimethylamino)-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C15H16N2O2/c1-16(2)13-10-8-12(9-11-13)15(18)17(19)14-6-4-3-5-7-14/h3-11,19H,1-2H3

InChI Key

TYRVZTLKGXANGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

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